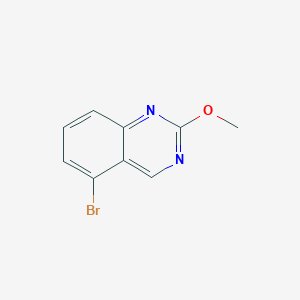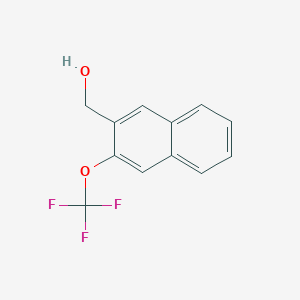
2-(Trifluoromethoxy)naphthalene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-3-methanol is an organic compound that belongs to the class of naphthalenes This compound features a trifluoromethoxy group and a methanol group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-3-methanol typically involves the introduction of a trifluoromethoxy group to a naphthalene derivative, followed by the addition of a methanol group. Common synthetic routes may include:
Halogenation and Substitution: Starting with a naphthalene derivative, halogenation can introduce a reactive site for subsequent substitution with a trifluoromethoxy group.
Methanol Addition:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Catalytic Processes: Using catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-3-methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-3-methanol exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition or Activation: Affecting biochemical pathways.
Receptor Binding: Modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)naphthalene: Lacks the methanol group.
3-Methoxy-2-naphthol: Contains a methoxy group instead of trifluoromethoxy.
2-(Trifluoromethyl)naphthalene-3-methanol: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
2-(Trifluoromethoxy)naphthalene-3-methanol is unique due to the presence of both trifluoromethoxy and methanol groups, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[3-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-6,16H,7H2 |
InChI Key |
FRRYONSZGJSBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




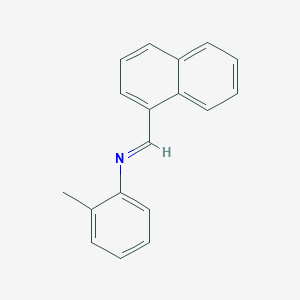



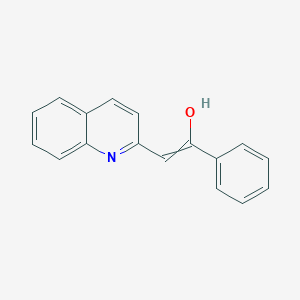

![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
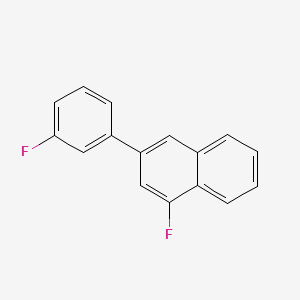
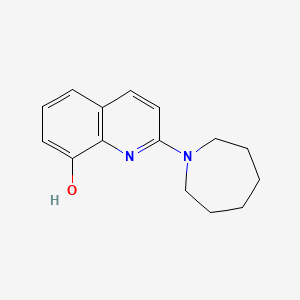

![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
